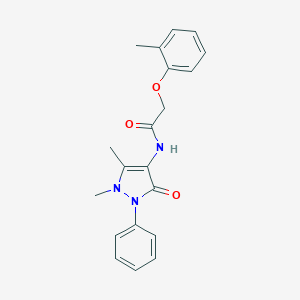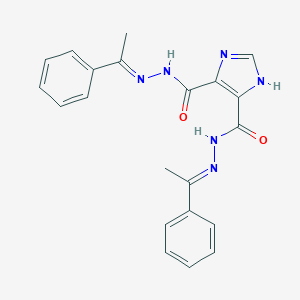
2-(4-Butoxyphenyl)-4-chloroisoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Butoxyphenyl)-4-chloroisoindole-1,3-dione is a synthetic organic compound known for its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butoxyphenyl)-4-chloroisoindole-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-butoxyaniline and phthalic anhydride.
Condensation Reaction: The first step involves a condensation reaction between 4-butoxyaniline and phthalic anhydride in the presence of a suitable catalyst, such as acetic acid, to form the intermediate 4-butoxyphthalimide.
Chlorination: The intermediate is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Optimized Reaction Conditions: Employing optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Purification Techniques: Implementing purification techniques like recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
2-(4-Butoxyphenyl)-4-chloroisoindole-1,3-dione can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the isoindole ring.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products with different functional groups replacing the chlorine atom.
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the compound with modified oxidation states.
科学研究应用
2-(4-Butoxyphenyl)-4-chloroisoindole-1,3-dione has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of organic semiconductors and photovoltaic materials.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
作用机制
The mechanism of action of 2-(4-Butoxyphenyl)-4-chloroisoindole-1,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, apoptosis, or inflammation.
相似化合物的比较
Similar Compounds
- 2-(4-methoxyphenyl)-4-chloro-1H-isoindole-1,3(2H)-dione
- 2-(4-ethoxyphenyl)-4-chloro-1H-isoindole-1,3(2H)-dione
- 2-(4-propoxyphenyl)-4-chloro-1H-isoindole-1,3(2H)-dione
Uniqueness
- Functional Group Variations : The presence of the butoxy group in 2-(4-Butoxyphenyl)-4-chloroisoindole-1,3-dione imparts unique physicochemical properties compared to its analogs with different alkoxy groups.
- Reactivity : The specific substitution pattern and functional groups influence the compound’s reactivity and interaction with other molecules, making it distinct in its chemical behavior and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
属性
分子式 |
C18H16ClNO3 |
|---|---|
分子量 |
329.8g/mol |
IUPAC 名称 |
2-(4-butoxyphenyl)-4-chloroisoindole-1,3-dione |
InChI |
InChI=1S/C18H16ClNO3/c1-2-3-11-23-13-9-7-12(8-10-13)20-17(21)14-5-4-6-15(19)16(14)18(20)22/h4-10H,2-3,11H2,1H3 |
InChI 键 |
KDLHFJIJEJDFJJ-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)Cl |
规范 SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[1-(2,4-dimethoxyphenyl)ethylidene]methanesulfonohydrazide](/img/structure/B446805.png)
![6-(2-Bromo-3,6-dimethoxy-phenyl)-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B446806.png)
![6-(2,4-Dichlorophenyl)-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B446808.png)
![10-benzoyl-11-[4-(dimethylamino)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B446810.png)



![5-Benzoyl-6-(4-bromophenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B446816.png)
![6-(4-Dimethylaminophenyl)-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B446818.png)
![9,9-Dimethyl-6-(3-nitrophenyl)-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B446820.png)
![3-phenoxybenzaldehyde [4-anilino-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B446821.png)
![3-[(4-tert-butylcyclohexyl)oxy]-3-phenyl-2-benzofuran-1(3H)-one](/img/structure/B446823.png)
![2-(1,3-benzothiazol-2-yl)-4-[(octylimino)methyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B446825.png)
![6-(4-Methoxyphenyl)-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B446827.png)
